Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with an imidazole moiety and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Piperidine Ring Formation: The piperidine ring is formed through a series of reactions involving the appropriate starting materials and catalysts.
Carboxylation: The tert-butyl ester group is introduced through esterification reactions involving tert-butyl alcohol and suitable carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Products: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized imidazole derivatives with altered electronic properties.
Hydrolysis Products: The corresponding carboxylic acid derivative.
Scientific Research Applications
Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
- Tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that lack this halogen substitution .
Properties
IUPAC Name |
tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20IN3O2/c1-13(2,3)19-12(18)17-7-5-4-6-9(17)11-15-8-10(14)16-11/h8-9H,4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRHVBOJVAOGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=NC=C(N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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